molecular formula C5H12N4O B13121175 Piperazine-2-carbohydrazide

Piperazine-2-carbohydrazide

Katalognummer: B13121175
Molekulargewicht: 144.18 g/mol
InChI-Schlüssel: QVYRKKBRZGTCNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring attached to a carbohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carbohydrazide typically involves the reaction of piperazine with hydrazine derivatives. One common method includes the condensation of piperazine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and yields. The process involves the use of automated flow reactors where piperazine and hydrazine derivatives are continuously fed into the reactor, and the product is collected downstream .

Analyse Chemischer Reaktionen

Types of Reactions: Piperazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .

Wirkmechanismus

The mechanism of action of piperazine-2-carbohydrazide involves its interaction with biological targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms . Additionally, its hydrazide group allows it to form Schiff bases with aldehydes and ketones, which can further interact with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the combination of the piperazine ring and the carbohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C5H12N4O

Molekulargewicht

144.18 g/mol

IUPAC-Name

piperazine-2-carbohydrazide

InChI

InChI=1S/C5H12N4O/c6-9-5(10)4-3-7-1-2-8-4/h4,7-8H,1-3,6H2,(H,9,10)

InChI-Schlüssel

QVYRKKBRZGTCNX-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(CN1)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.